1-Cyclopropyl-3-(3,4-dimethylphenyl)urea
Description
Properties
IUPAC Name |
1-cyclopropyl-3-(3,4-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8-3-4-11(7-9(8)2)14-12(15)13-10-5-6-10/h3-4,7,10H,5-6H2,1-2H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSLELBIYRKEBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclopropyl-3-(3,4-dimethylphenyl)urea typically involves the reaction of cyclopropylamine with 3,4-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclopropylamine+3,4-Dimethylphenyl isocyanate→this compound
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and purification techniques to obtain high-purity products .
Chemical Reactions Analysis
1-Cyclopropyl-3-(3,4-dimethylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride. These reactions may reduce the urea moiety to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Scientific Research Applications
Medicinal Chemistry
1-Cyclopropyl-3-(3,4-dimethylphenyl)urea is investigated for its potential therapeutic properties:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through specific molecular interactions. Ongoing research aims to elucidate its mechanism of action against various cancer types.
- Antimicrobial Properties : The compound has shown promise in preliminary antimicrobial assays, indicating potential applications in developing new antibiotics or antifungal agents.
Agricultural Applications
The compound has been explored for use in herbicides due to its ability to selectively target certain weed species while minimizing damage to crops. Studies have demonstrated its effectiveness against resistant weed varieties, making it a candidate for inclusion in herbicidal formulations .
| Compound | Target Weeds | Efficacy |
|---|---|---|
| This compound | Various monocotyledonous and dicotyledonous weeds | High selectivity and activity compared to control compounds |
Material Science
In material science, this compound serves as a building block for synthesizing more complex organic materials. Its unique structural features enable the development of novel polymers and specialty chemicals that can be utilized in various industrial applications.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- A study published in the Journal of the American Chemical Society highlighted its role as a redox-active directing group in asymmetric synthesis processes, demonstrating its utility in creating complex molecular architectures .
- Research findings indicate that compounds similar to this compound exhibit varied biological activities based on structural modifications. This underscores the importance of structure-activity relationships (SAR) in drug development .
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(3,4-dimethylphenyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-Cyclopropyl-3-(3,4-dimethylphenyl)urea with three analogs from the literature, focusing on structural features, synthesis, spectral data, and inferred biological implications.
Structural Features
Key Observations :
- Substituents like chloromethyl-thiazole (8n, 8o) or pyrimidine (Z2171315755) introduce polar or electron-withdrawing groups, which may enhance binding affinity in biological targets compared to the dimethylphenyl group in the target compound .
Spectral Data Comparison
- The carbonyl stretch (~1680–1684 cm⁻¹) is consistent across urea derivatives.
- ESI-MS values reflect molecular weight differences due to substituents (e.g., CF₃ in 8o increases mass by ~74 Da vs. 8n) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
